3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazolo[5,4-b]pyridine core and a dimethoxybenzamide moiety
Mechanism of Action
Target of Action
The compound 3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is known to target the phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its targets, the PI3Ks, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for many cellular processes, including cell survival and growth . By inhibiting PI3Ks, the compound disrupts this pathway, potentially leading to reduced cell proliferation and survival .
Result of Action
The inhibition of PI3Ks by this compound can lead to a decrease in cell proliferation and survival . This makes the compound potentially useful in the treatment of conditions characterized by excessive cell growth or survival, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can be useful in drug discovery.
Medicine: The compound's potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: In industrial applications, it can be used as an intermediate in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern on the pyridine ring.
Benzamide derivatives: These compounds have a benzamide moiety but lack the thiazolo[5,4-b]pyridine core.
Uniqueness: 3,5-Dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its combination of the thiazolo[5,4-b]pyridine core and the dimethoxybenzamide moiety, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-16-10-14(11-17(12-16)27-2)19(25)23-15-7-5-13(6-8-15)20-24-18-4-3-9-22-21(18)28-20/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPLKCXORJWUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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